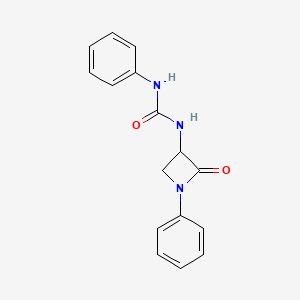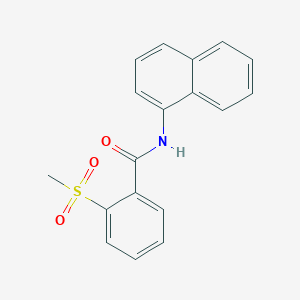![molecular formula C16H17N3O4S B2703576 2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1260941-44-3](/img/structure/B2703576.png)
2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide" is an organic compound with potential applications in various scientific fields. Its unique molecular structure combines elements of pyrimidine, thieno, and furan rings, suggesting it may exhibit a range of interesting chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesizing "2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide" can be achieved through a multi-step process that might involve:
Formation of the Thienopyrimidine Core: : This can be achieved via a cyclization reaction where a suitable thiophene precursor reacts with a nitrile or ester under specific conditions.
Introduction of the Propyl and Dioxo Groups: : These functional groups could be introduced through alkylation and oxidation reactions, respectively.
Attachment of the Furan-2-ylmethyl Group: : This can involve a nucleophilic substitution reaction, where a furan derivative reacts with a halomethyl acetamide.
Industrial Production Methods
Scaling up for industrial production would require optimizing each synthetic step for cost-effectiveness, yield, and purity. Techniques such as flow chemistry and automated synthesis could be employed to achieve large-scale production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
The compound might undergo various chemical reactions including:
Oxidation: : Introduction of oxidizing agents to convert certain functional groups within the molecule.
Reduction: : Employing reducing agents to potentially convert ketones to alcohols.
Substitution: : Nucleophilic or electrophilic substitutions could introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Depending on the reaction:
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Formation of new derivatives with varying functional groups.
Applications De Recherche Scientifique
Chemistry
The compound could be studied for its synthetic versatility and reactivity, potentially serving as a precursor to more complex molecules.
Biology
Its unique structure may make it a candidate for biological activity assays to understand its effects on enzymes, receptors, or other biological targets.
Medicine
Potential medicinal chemistry applications, such as drug development, could be explored to see if the compound exhibits pharmacological activity against certain diseases.
Industry
Possible uses in materials science, such as the development of novel materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which the compound exerts its effects
While specific mechanisms might be unknown without empirical data, the interaction of the compound with biological targets could involve binding to specific proteins or receptors, altering their function.
Molecular Targets and Pathways Involved
Potential targets could include enzymes or receptors that recognize the compound's functional groups, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Comparison
Compared to other compounds with thienopyrimidine, pyrimidine, or furan groups, "2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide" might offer unique interactions due to its fused ring structure and diverse functional groups.
List of Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: : Compounds with a similar thienopyrimidine core.
Pyrimidin-4-one derivatives: : Molecules with similar 4-oxo-pyrimidine units.
Furan-2-ylmethyl derivatives: : Compounds containing the furan-2-ylmethyl moiety.
By exploring its synthesis, reactions, and potential applications, we unlock a deeper understanding of "this compound" and its place in the chemical and biological sciences. Where do you see its potential use?
Propriétés
IUPAC Name |
2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-6-18-15(21)14-12(5-8-24-14)19(16(18)22)10-13(20)17-9-11-4-3-7-23-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRGHDYJWMNOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-DICHLOROPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2703493.png)
![2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate](/img/structure/B2703495.png)


![Methyl (E)-4-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703498.png)




![Methyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2703504.png)


amine hydrochloride](/img/structure/B2703512.png)
![4-hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2703516.png)
